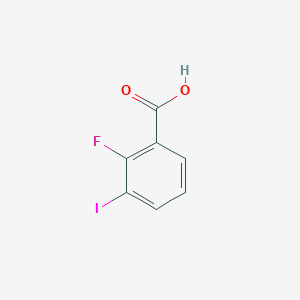

2-Fluoro-3-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLHWICBHZCKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453565 | |

| Record name | 2-Fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447464-03-1 | |

| Record name | 2-Fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-iodobenzoic Acid

CAS Number: 447464-03-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-iodobenzoic acid, a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, reactivity, and potential applications, offering a core reference for its use in research and development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of three different functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—on the benzene ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 447464-03-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₄FIO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 266.01 g/mol | Chemical Supplier Catalogs |

| Appearance | White to yellow solid | Chemical Supplier Catalogs |

| Melting Point | 143-147 °C | Chemical Supplier Catalogs |

| Purity | Typically ≥95% | Chemical Supplier Catalogs |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopy | Expected Peaks |

| ¹H NMR | Aromatic protons (3H) exhibiting complex coupling patterns due to fluorine and iodine substitution. A broad singlet for the carboxylic acid proton (1H). |

| ¹³C NMR | Signals for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic doublet. The carbonyl carbon will appear at the downfield end of the spectrum. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-F stretch, and C-I stretch in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 266, along with characteristic fragmentation patterns. |

Synthesis of this compound

Experimental Protocol: Synthesis via Sandmeyer Reaction (Proposed)

This protocol is a proposed method and may require optimization.

Materials:

-

2-Amino-3-fluorobenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Potassium iodide

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-amino-3-fluorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

References

2-Fluoro-3-iodobenzoic acid molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2-Fluoro-3-iodobenzoic acid, a halogenated benzoic acid derivative utilized in various research and development applications, particularly as a building block in organic synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value | Citations |

| Molecular Formula | C₇H₄FIO₂ | [1][2][3][4] |

| Molecular Weight | 266.01 g/mol | [1][2][3][5] |

| CAS Number | 447464-03-1 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [4][6] |

| Physical Form | White to yellow solid | [5][6] |

| Purity | Typically ≥95% | [1][5][6][7] |

Chemical Structure Representation

To illustrate the logical relationship and connectivity of atoms within the molecule, a simplified structural diagram is presented. This visualization aids in understanding the spatial arrangement of the fluorine and iodine substituents on the benzoic acid core.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluoro-3-iodobenzoic acid (CAS No: 447464-03-1), a key building block in modern medicinal chemistry. This document compiles available data on its physical and chemical characteristics, outlines detailed protocols for its experimental characterization, and illustrates its utility in synthetic workflows.

Compound Identification and Chemical Structure

This compound is a halogenated aromatic carboxylic acid. The presence of orthogonal fluorine and iodine atoms on the benzoic acid scaffold makes it a versatile intermediate for introducing complex functionalities in drug discovery programs, particularly through cross-coupling reactions.

Structure:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while core properties like molecular weight and melting point are well-documented, experimental data for properties such as boiling point, specific solubility, and detailed spectral analyses are not widely available in public literature.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 447464-03-1 | [1][2][3] |

| Molecular Formula | C₇H₄FIO₂ | [2][3][4] |

| Molecular Weight | 266.01 g/mol | [2][4][5] |

| Appearance | White to yellow or faint brown crystalline solid/powder | [6][7] |

| Melting Point | 143 - 147 °C | [7] |

| Boiling Point | Data not available (likely decomposes) | |

| pKa (Predicted) | 2.92 ± 0.10 | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone (quantitative data not available). | [8] |

| Storage | Store at room temperature in a dark, dry, and sealed container. | [1][4] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier Type | Value | Source(s) |

| SMILES | C1=CC(=C(C(=C1)I)F)C(=O)O | [9] |

| InChI | InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | [6][9] |

| InChIKey | FVLHWICBHZCKED-UHFFFAOYSA-N | [6][9] |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

While experimental mass spectra are not publicly available, predicted m/z values for common adducts provide valuable information for mass spectrometry analysis.[9]

| Adduct | Predicted m/z |

| [M]⁺ | 265.92345 |

| [M-H]⁻ | 264.91672 |

| [M+H]⁺ | 266.93128 |

| [M+Na]⁺ | 288.91322 |

| [M+K]⁺ | 304.88716 |

| [M+NH₄]⁺ | 283.95782 |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

-

Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.[10]

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[4][9]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (143°C).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted.

-

The melting point is reported as the range T₁ - T₂.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[11]

Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[3][12]

-

Spectroscopic Analysis

NMR spectroscopy is essential for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the infrared spectrum of a solid sample with minimal preparation.[13]

Methodology:

-

Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol).

Electron Ionization (EI) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.[14]

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The sample is vaporized in the ion source under high vacuum.[15]

-

Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).[16]

-

Fragmentation: Excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Synthetic and Workflow Context

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The diagrams below illustrate a typical characterization workflow and its role in synthetic chemistry.

Caption: Physicochemical characterization workflow for this compound.

Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

References

- 1. 447464-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 447464-03-1 | this compound - Moldb [moldb.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 447464-03-1 [sigmaaldrich.com]

- 7. indiamart.com [indiamart.com]

- 8. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 9. PubChemLite - this compound (C7H4FIO2) [pubchemlite.lcsb.uni.lu]

- 10. Page loading... [guidechem.com]

- 11. chemscene.com [chemscene.com]

- 12. 3-FLUORO-2-IODOBENZOIC ACID | 387-48-4 [chemicalbook.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 387-48-4 CAS MSDS (3-FLUORO-2-IODOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Benzoic acid, 3-fluoro- [webbook.nist.gov]

- 16. web.pdx.edu [web.pdx.edu]

Technical Guide: Physicochemical Properties of 2-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and appearance of 2-Fluoro-3-iodobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document outlines the physical characteristics and provides detailed experimental protocols for the determination of its melting point.

Physicochemical Data

The appearance and melting point are critical parameters for the identification and purity assessment of this compound.

Appearance : this compound is typically a solid at room temperature.[3][4][5] Its appearance is generally described as a white to yellow solid or powder.[4][5] Some commercial suppliers also note that it can be a liquid, though solid is the more commonly cited physical state.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Melting Point | 143-147 °C | [3] |

| Molecular Formula | C7H4FIO2 | [1][6] |

| Molecular Weight | 266.01 g/mol | [1][5][6] |

| Purity | 95% - 98% | [4][5] |

Experimental Protocols

The determination of a sharp melting point range is a fundamental indicator of a compound's purity.[7] Impurities tend to lower and broaden the melting point range.[7][8] The following are standard methodologies for determining the melting point of solid organic compounds like this compound.

1. Capillary Tube Method

This is the most common and accessible method for melting point determination.[9] It can be performed using a melting point apparatus (like a Mel-Temp) or a Thiele tube.[7]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.

-

Take a capillary tube and seal one end by heating it in a flame for a few minutes while rotating it.

-

Press the open end of the capillary tube into the powdered sample.

-

Gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 cm.[10]

-

-

Measurement with a Melting Point Apparatus:

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.[9]

-

Set the apparatus to heat rapidly to a temperature just below the expected melting point range (e.g., around 135 °C).

-

Once the set temperature is reached, reduce the heating rate to about 1-2 °C per minute to allow for accurate observation.

-

Observe the sample through the viewing eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10]

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.

-

Fill the Thiele tube with a high-boiling point liquid, such as mineral oil, ensuring the liquid level is above the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, immersing the sample in the oil.

-

Gently heat the side arm of the Thiele tube with a burner. The design of the tube facilitates even heat distribution through convection.

-

Observe the sample and record the temperatures at which melting begins and is complete.

-

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise determination of the melting point by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Procedure:

-

A small, accurately weighed amount of the this compound sample is placed in a sealed sample pan (typically aluminum).

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a controlled rate.

-

The instrument records the heat flow to the sample versus temperature.

-

The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

-

Logical Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point of this compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. indiamart.com [indiamart.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 447464-03-1 | this compound - Moldb [moldb.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

A Technical Guide to the Solubility of 2-Fluoro-3-iodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Fluoro-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for researchers to determine and tabulate this crucial physicochemical property. It outlines a detailed experimental protocol for solubility determination and presents a structured template for data recording. Furthermore, a logical workflow is visualized to guide the experimental process, ensuring a systematic approach to data generation and analysis.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom, imparts unique reactivity and physicochemical properties. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

The principle of "like dissolves like" provides a qualitative prediction of solubility. As a polar molecule containing a hydrogen-bonding carboxylic acid group, this compound is expected to be more soluble in polar organic solvents. However, quantitative data is essential for precise process control and modeling. This guide provides the necessary protocols and tools for researchers to generate this critical data.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, this section provides a structured template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to use this table to build a comprehensive solubility profile for this compound.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Example: Acetone | 25 | Isothermal Equilibrium | |||

| Example: Ethanol | 25 | Isothermal Equilibrium | |||

| Example: Dichloromethane | 25 | Isothermal Equilibrium | |||

| Example: Toluene | 25 | Isothermal Equilibrium | |||

| Example: Ethyl Acetate | 25 | Isothermal Equilibrium | |||

| Example: Methanol | 25 | Isothermal Equilibrium | |||

| Example: N,N-Dimethylformamide | 25 | Isothermal Equilibrium | |||

| Example: Acetonitrile | 25 | Isothermal Equilibrium |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal equilibrium method. This method is widely accepted for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical equilibration time is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-3-iodobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2-Fluoro-3-iodobenzoic acid. This document outlines standard experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents a framework for the analysis and interpretation of the spectral data. Due to the limited public availability of experimental NMR data for this compound, this guide provides predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with similar halogenated benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5.0 |

| H-5 | 7.2 - 7.4 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |

| H-6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 2.0 |

| COOH | 10.0 - 13.0 | br s | - |

dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | 125 - 130 | d | ²J(C1-F) ≈ 20-25 |

| C-2 | 160 - 165 | d | ¹J(C2-F) ≈ 240-250 |

| C-3 | 95 - 100 | s | - |

| C-4 | 135 - 140 | d | ³J(C4-F) ≈ 5-10 |

| C-5 | 128 - 132 | s | - |

| C-6 | 130 - 135 | d | ⁴J(C6-F) ≈ 2-5 |

| C=O | 165 - 170 | s | - |

d = doublet, s = singlet

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound requires careful sample preparation and instrument setup. The following is a generalized protocol.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle warming or vortexing can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule like this compound using NMR spectroscopy.

Caption: A logical workflow for NMR analysis of this compound.

Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and a broad singlet for the carboxylic acid proton.

-

Aromatic Protons (H-4, H-5, H-6): The electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups will cause the aromatic protons to resonate at relatively downfield chemical shifts. The fluorine atom will introduce additional complexity through proton-fluorine (H-F) coupling. H-4 and H-6 are expected to appear as doublets of doublets due to coupling with H-5 and the fluorine atom. H-5 is predicted to be a triplet due to coupling with H-4 and H-6.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will display seven distinct signals, with some showing splitting due to carbon-fluorine (C-F) coupling.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.

-

C-2 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond C-F coupling constant (¹J(C-F)) and will be significantly deshielded.

-

C-3 (Carbon attached to Iodine): Due to the "heavy atom effect" of iodine, this carbon is expected to be shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F coupling constants depending on their proximity to the fluorine atom.

-

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will resonate at a characteristic downfield position, typically in the range of 165-170 ppm.

This guide provides a foundational understanding of the NMR spectroscopy of this compound. For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is essential.

References

Mass Spectrometry of 2-Fluoro-3-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-3-iodobenzoic acid (C₇H₄FIO₂), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. This document outlines potential ionization methods, predicted fragmentation patterns, and detailed experimental protocols relevant to its characterization.

Compound Properties and Ionization Characteristics

This compound has a monoisotopic mass of 265.924 Da.[1] The presence of a carboxylic acid group, along with fluorine and iodine substituents, influences its behavior in mass spectrometry. The molecule can be analyzed by both gas chromatography-mass spectrometry (GC-MS), often requiring derivatization, and liquid chromatography-mass spectrometry (LC-MS), which can analyze the compound directly.

Predicted Ionization Data:

Below are predicted collision cross-section (CCS) values for various adducts of this compound, which are critical for ion mobility mass spectrometry and for identifying the compound in complex matrices.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 266.93128 | 136.3 |

| [M+Na]⁺ | 288.91322 | 138.6 |

| [M-H]⁻ | 264.91672 | 131.2 |

| [M+NH₄]⁺ | 283.95782 | 151.8 |

| [M+K]⁺ | 304.88716 | 142.3 |

| [M+H-H₂O]⁺ | 248.92126 | 127.0 |

| [M+HCOO]⁻ | 310.92220 | 153.3 |

| [M+CH₃COO]⁻ | 324.93785 | 183.4 |

| Data sourced from PubChem.[1] |

Experimental Protocols

The following protocols are representative methodologies for the analysis of halogenated benzoic acids and can be adapted for this compound.

2.1. LC-MS/MS Method for Direct Analysis

This method is suitable for the direct analysis of this compound in liquid samples.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[2][3]

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[4]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[4]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-60 °C.[4]

-

-

Mass Spectrometry (Negative Ion Mode):

-

Ionization: ESI in negative mode is generally preferred for carboxylic acids to form the [M-H]⁻ ion.

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Cone Voltage: Optimized for the specific compound, typically 20-40 V.

-

Acquisition: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion (m/z 264.92) or full scan mode. For tandem MS, monitor the fragmentation of the precursor ion.

-

2.2. GC-MS Method with Derivatization

For GC-MS analysis, the carboxylic acid group must be derivatized to increase volatility.

-

Derivatization (Methylation):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5][6]

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[5]

-

Injector Temperature: 250°C.[5]

-

Oven Program: Start at a low temperature (e.g., 50°C), hold, then ramp up to a high temperature (e.g., 280°C) to elute the analyte.[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

-

Mass Spectrometry (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Acquisition: Full scan mode to obtain the fragmentation pattern.

-

Fragmentation Pathways

No experimental mass spectra for this compound are publicly available. The following diagrams illustrate a generalized workflow for its analysis and a proposed fragmentation pathway based on established principles for aromatic carboxylic acids and halogenated compounds.[7][8][9]

Diagram 1: General workflow for LC-MS analysis.

The fragmentation of this compound in an EI source (after derivatization) or via collision-induced dissociation (CID) in an ESI source is expected to follow characteristic pathways for aromatic acids.

Diagram 2: Proposed fragmentation of the deprotonated molecule.

Interpretation of Fragmentation:

-

Decarboxylation: A primary and highly characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) from the deprotonated molecular ion ([M-H]⁻), leading to the formation of a highly reactive iodofluorophenyl anion at m/z 220.9.[8][10]

-

Halogen Loss: The loss of an iodine radical (127 Da) from the [M-H]⁻ ion could produce a fragment at m/z 138.0. Similarly, the subsequent loss of a fluorine radical (19 Da) from the decarboxylated ion is another potential pathway.

-

Iodide Ion Formation: Cleavage of the C-I bond in the decarboxylated intermediate could lead to the formation of a stable iodide anion (I⁻) at m/z 126.9, which may be a prominent peak in the spectrum.

Applications in Drug Development

The methodologies described are crucial for several stages of drug development:

-

Metabolite Identification: LC-MS/MS can be used to identify metabolites of drug candidates containing the this compound moiety by tracking characteristic fragment ions and neutral losses in complex biological matrices.

-

Purity Analysis: Both GC-MS and LC-MS can be employed to assess the purity of synthetic batches and identify process-related impurities.

-

Pharmacokinetic Studies: Sensitive quantitation using methods like Multiple Reaction Monitoring (MRM) with LC-MS/MS allows for the determination of drug concentration in plasma or tissue over time.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Experimental conditions, particularly source parameters and collision energies, should be empirically optimized to achieve the best sensitivity and fragmentation for specific applications.

References

- 1. PubChemLite - this compound (C7H4FIO2) [pubchemlite.lcsb.uni.lu]

- 2. PPT - Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers PowerPoint Presentation - ID:6767659 [slideserve.com]

- 3. diva-portal.org [diva-portal.org]

- 4. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Benzoic acid, 2-fluoro- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 10. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Fluoro-3-iodobenzoic acid, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This document outlines the predicted spectral features, a detailed experimental protocol for obtaining the spectrum, and a summary of characteristic vibrational frequencies.

Predicted Infrared Spectrum Analysis

The key characteristic absorption bands are expected in the following regions:

-

O-H Stretching: A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2] This broadening is a hallmark of the strong intermolecular hydrogen bonding present in the solid state.[2]

-

C-H Stretching (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

-

C=O Stretching (Carbonyl): A very strong and sharp absorption peak is predicted to appear between 1720 and 1680 cm⁻¹. This intense band is due to the stretching vibration of the carbonyl group in the carboxylic acid. Its precise position can be influenced by the electronic effects of the fluorine and iodine substituents.

-

C=C Stretching (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, arising from the C=C stretching vibrations within the benzene ring.

-

C-O Stretching and O-H Bending: In the fingerprint region, a medium intensity band is expected around 1300 cm⁻¹, which is coupled with the in-plane O-H bending vibration. Another significant band related to the C-O stretch should appear in the 1250-1200 cm⁻¹ range.

-

C-F Stretching: A strong absorption band is anticipated in the 1300-1100 cm⁻¹ region, characteristic of the C-F stretching vibration.

-

C-I Stretching: The C-I stretching vibration is expected to produce a band in the low-frequency region, typically around 600-500 cm⁻¹.

-

Out-of-Plane C-H Bending: In the 900-650 cm⁻¹ region, bands corresponding to the out-of-plane bending of the ring C-H bonds are expected. The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Data Presentation: Predicted IR Peak Assignments

The following table summarizes the predicted quantitative data for the key vibrational modes of this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak-Medium |

| C=O Stretch (Carbonyl) | 1720 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-O Stretch / O-H Bend (in-plane) | ~1300 | Medium |

| C-F Stretch | 1300 - 1100 | Strong |

| C-I Stretch | 600 - 500 | Medium-Weak |

| C-H Bend (out-of-plane) | 900 - 650 | Medium |

Experimental Protocols: Obtaining the IR Spectrum

The infrared spectrum of solid this compound can be obtained using Fourier Transform Infrared (FTIR) spectroscopy. The following are detailed methodologies for sample preparation.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

-

Sample and KBr Preparation: Dry finely ground potassium bromide (KBr) powder in an oven to remove any absorbed water. Use approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.[3]

-

Grinding and Mixing: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first to correct for any atmospheric and instrumental variations.[4]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and convenient method that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[3]

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.[5]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3]

-

Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[6]

-

Spectral Acquisition: Collect the FTIR spectrum.

Mandatory Visualization

Caption: Workflow for obtaining the IR spectrum of a solid sample.

References

- 1. nbinno.com [nbinno.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoro-3-iodobenzoic acid, a valuable building block in medicinal chemistry and drug development. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and procedural diagrams.

Overview of the Synthetic Strategy

The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-fluoroaniline. The synthetic route involves:

-

Synthesis of the intermediate, 2-amino-3-fluorobenzoic acid: This is achieved through a multi-step sequence involving the formation of an isatin derivative followed by oxidative cleavage.

-

Sandmeyer-type reaction: The amino group of 2-amino-3-fluorobenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodide to yield the final product.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

Experimental Protocols

Synthesis of 2-Amino-3-fluorobenzoic Acid

The synthesis of the key intermediate, 2-amino-3-fluorobenzoic acid, is a well-established procedure. A reliable, multi-step protocol starting from 2-fluoroaniline is outlined below. This procedure can be performed on a larger scale, with the primary limitation being the size of the laboratory equipment. No chromatographic purification is necessary for the intermediates.

Step 2.1.1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

In a 2-liter, three-necked, round-bottomed flask equipped with a condenser and a thermometer, a solution (Solution A) is prepared by dissolving 62.0 g (0.89 mol) of hydroxylamine hydrochloride, 256.7 g (1.80 mol) of anhydrous sodium sulfate, and 79.5 g (0.41 mol) of 2,2,2-trichloro-1-ethoxyethanol in 1125 mL of water. The mixture is heated to approximately 40°C with vigorous stirring to aid dissolution.

Separately, a solution (Solution B) is prepared by slowly adding 30 g (0.27 mol) of 2-fluoroaminobenzene to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid in a 500-mL, one-necked, round-bottomed flask.

Solution B is then added in one portion to Solution A. The combined mixture is vigorously stirred and heated to reflux. After 1 to 2 minutes, the mixture will turn milky, and a white precipitate will form. The flask is then rapidly cooled to room temperature (20°C) in an ice bath. After standing at room temperature for 60 hours, the precipitate is collected by filtration and washed with ice-cold water. After drying over phosphorus pentoxide, 43.6 g (86% yield) of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide is obtained with a melting point of 116-117°C.[1]

Step 2.1.2: Synthesis of 7-Fluoroisatin

A 250-mL, three-necked, round-bottomed flask fitted with a condenser and a thermometer is charged with 100 mL of concentrated sulfuric acid. The acid is heated to 70°C, and 30.0 g (0.165 mol) of the anilide from the previous step is added over a period of 1 hour. The resulting deep red solution is then heated to 90°C for 60 minutes. After cooling to room temperature in an ice bath, the mixture is rapidly added to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate. The organic phase is separated, and the aqueous phase is extracted twice with 200 mL of ethyl acetate. The combined organic phases are dried with sodium sulfate, and the solvent is removed under reduced pressure to yield 12.9 to 15.7 g (47-57%) of crude 7-fluoroisatin as an orange powder with a melting point of 186-190°C. This crude product is sufficiently pure for the subsequent step.[1]

Step 2.1.3: Synthesis of 2-Amino-3-fluorobenzoic Acid

In a 500-mL, three-necked, round-bottomed flask fitted with an addition funnel and a thermometer, 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution are combined. To this mixture, 22 mL of 30% hydrogen peroxide solution (0.20 mol) is added dropwise over 45 minutes, causing the temperature to rise to 30-40°C. After 1.5 hours, the reaction is complete. The pale orange, clear solution is adjusted to a pH of approximately 7.5 with 3 M hydrochloric acid, treated with charcoal, stirred, and filtered. The clear filtrate is then further acidified to pH 4-5, at which point the solution becomes cloudy. Finally, acidification to pH 1 with 3 M hydrochloric acid precipitates the product. After stirring for one hour, the beige precipitate is collected by filtration and dried over phosphorus pentoxide to yield 11.64 to 13.3 g (84-96%) of pure 2-amino-3-fluorobenzoic acid with a melting point of 182-184°C.[1]

Synthesis of this compound via Sandmeyer-type Reaction

This procedure is adapted from established methods for the iodination of aromatic amines. The formation of aryl iodides via the Sandmeyer reaction using potassium iodide does not typically require a copper(I) salt catalyst.

Experimental Protocol:

-

Diazotization: In a suitable reaction vessel (e.g., a 250 mL three-necked flask) equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.064 mol) of 2-amino-3-fluorobenzoic acid in a mixture of 60 mL of water and 15 mL of concentrated hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath.

-

While maintaining the temperature below 5°C, slowly add a solution of 4.9 g (0.071 mol) of sodium nitrite in 20 mL of water dropwise. Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Iodination: In a separate beaker, dissolve 16.0 g (0.096 mol) of potassium iodide in 30 mL of water. Slowly add this solution to the cold diazonium salt solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed, and a dark precipitate will form.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, gently heat the mixture to 40-50°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and add a small amount of solid sodium thiosulfate to quench any excess iodine, until the dark color of iodine disappears.

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 2-Amino-3-fluorobenzoic acid |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide |

| Solvent | Water |

| Reaction Temperature | 0-5°C (diazotization), RT to 50°C (iodination) |

| Reaction Time | ~3-4 hours |

| Expected Yield | 70-80% (crude) |

Purification Protocol

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining a high-purity product with good recovery.

Recrystallization Procedure:

-

Solvent Selection: Based on the properties of similar benzoic acid derivatives, a mixed solvent system of ethanol and water or acetic acid and water is likely to be effective. The crude product should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature or below.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 1:1 ethanol-water) and heat the mixture with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. The solution should then be hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, the flask can be placed in an ice bath after crystallization has begun at room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. The purified this compound should be dried in a vacuum oven.

Quantitative Data (Estimated):

| Parameter | Value |

| Purification Method | Recrystallization |

| Recommended Solvent | Ethanol-water or Acetic acid-water mixture |

| Expected Recovery | >85% |

| Expected Purity | >98% |

| Physical Appearance | White to off-white solid |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the purification of this compound.

References

A Technical Guide to High-Purity 2-Fluoro-3-iodobenzoic Acid for Research and Development

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is paramount to the success of their work. 2-Fluoro-3-iodobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers, available purity levels, and relevant technical data for this compound.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 98%. The choice of supplier often depends on the specific requirements of the research or manufacturing process, including the desired purity, quantity, and available documentation such as a Certificate of Analysis (CoA).

| Supplier | Reported Purity | Notes |

| Sigma-Aldrich | 95% | Available in various quantities.[1][2] |

| Apollo Scientific | ≥95% | - |

| A.B. ENTERPRISES | 97% | Offered for industrial use. |

| Moldb | ≥98% | Provides NMR, HPLC, and LC-MS data.[3] |

| Pharmaffiliates | High Purity | Useful as a research chemical.[4] |

| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | -[5] |

| 爱诗伦生物科技(上海)有限公司 | 97% | -[6] |

It is crucial for researchers to obtain a batch-specific Certificate of Analysis from the supplier to confirm the purity and identify any potential impurities. While many suppliers list typical purity values on their websites, the actual purity of a specific lot can vary.

Analytical Characterization

The primary analytical techniques used to confirm the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR: Proton NMR provides information on the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and to provide further structural elucidation.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Experimental Protocols

Conceptual Synthesis and Purification Workflow

Caption: Conceptual workflow for the synthesis and purification of this compound.

A common method for the purification of similar iodo- and fluorobenzoic acids is recrystallization. The choice of solvent is critical and is typically determined empirically. A general procedure for recrystallization is as follows:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Biological Significance and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. However, halogenated benzoic acid derivatives are a common motif in pharmacologically active compounds. For instance, derivatives of iodobenzoic acid have been investigated for their antimicrobial and anticancer activities.[7] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability.

Given its structural features, it is plausible that this compound could serve as a precursor for the synthesis of inhibitors targeting various enzymes or receptors. The logical relationship for its potential application in drug discovery is outlined below.

References

- 1. This compound | 447464-03-1 [sigmaaldrich.com]

- 2. This compound | 447464-03-1 [sigmaaldrich.com]

- 3. 447464-03-1 | this compound - Moldb [moldb.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. acelybio.com [acelybio.com]

- 7. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 2-Fluoro-3-iodobenzoic acid

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-iodobenzoic Acid

This guide provides comprehensive technical information on the stability and recommended storage conditions for this compound, a key building block in pharmaceutical and chemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in drug development and other scientific applications.

Chemical Stability Profile

This compound is a solid, crystalline compound that is generally stable under normal handling and storage conditions. However, its stability can be influenced by several factors, including temperature, light, and humidity, and contact with incompatible materials.

Key Stability Characteristics:

-

Thermal Stability: The compound is stable at room temperature. However, exposure to high temperatures should be avoided to prevent potential degradation.

-

Light Sensitivity: this compound is noted to be light-sensitive.[1] Prolonged exposure to light, particularly UV radiation, may lead to degradation.

-

Incompatibilities: The compound should not be stored with strong oxidizing agents, as these can cause hazardous reactions.[1]

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended:

-

Temperature: While some suppliers suggest storage at room temperature, others recommend refrigeration at 2-8°C for optimal long-term stability.[2][3] For long-term storage, refrigeration is the preferred condition.

-

Atmosphere: Store in a dry, well-ventilated area.[1]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]

-

Light Protection: Store in a light-resistant container or in a dark location to protect from light-induced degradation.[1]

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a representative summary of potential stability under various stress conditions, as would be determined through forced degradation studies.

| Condition | Parameter | Duration | Assay (% Initial) | Total Impurities (% Area) | Observations |

| Storage | 25°C / 60% RH | 12 months | > 99.0% | < 0.5% | Stable |

| 40°C / 75% RH | 6 months | ~98.5% | ~1.5% | Minor degradation | |

| 2-8°C | 24 months | > 99.5% | < 0.2% | Highly stable | |

| Hydrolytic | 0.1 M HCl (aq) | 72 hours | ~97.0% | ~3.0% | Moderate degradation |

| 0.1 M NaOH (aq) | 24 hours | ~92.0% | ~8.0% | Significant degradation | |

| Purified Water | 72 hours | > 99.0% | < 0.5% | Stable | |

| Oxidative | 3% H₂O₂ (aq) | 24 hours | ~85.0% | ~15.0% | Significant degradation |

| Photolytic | ICH Q1B | N/A | ~90.0% | ~10.0% | Significant degradation |

| Thermal | 80°C (solid) | 7 days | ~98.0% | ~2.0% | Minor degradation |

Experimental Protocol for Stability Assessment

The following is a detailed methodology for conducting forced degradation studies on this compound to evaluate its intrinsic stability.

Objective: To identify potential degradation pathways and establish the stability-indicating nature of the analytical method.

Materials and Methods:

-

Test Substance: this compound (purity >98%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

-

Apparatus: HPLC system with a UV detector, photostability chamber, temperature-controlled oven, pH meter, analytical balance.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for up to 72 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for up to 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C in an oven for 7 days.

-

Photostability: Expose the solid compound and a solution (1 mg/mL) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and phosphate buffer, UV detection at an appropriate wavelength).

-

Determine the percentage of remaining this compound and the formation of any degradation products.

-

Visualizations

Logical Workflow for Handling and Storage

Caption: Logical workflow for the proper handling and storage of this compound.

Experimental Workflow for Stability Testing

Caption: A typical experimental workflow for conducting forced degradation studies.

References

An In-depth Technical Guide on the Reactivity Profile of 2-Fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-iodobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a fluorine atom, and an iodine atom, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative reactivity data, and mechanistic insights are presented to facilitate its application in complex molecular synthesis.

Introduction

This compound (CAS No: 447464-03-1) is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three functional groups. The carboxylic acid allows for standard derivatization, such as esterification and amidation. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a common strategy in drug design. The carbon-iodine bond serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide will delve into the key aspects of its reactivity, particularly in Suzuki-Miyaura and Sonogashira coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 447464-03-1 | [1] |

| Molecular Formula | C₇H₄FIO₂ | [1] |

| Molecular Weight | 266.01 g/mol | [1] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

| Infrared (IR) | Spectral data available. |

Note: Detailed spectra can be accessed through chemical databases such as ChemicalBook.

Reactivity Profile

The reactivity of this compound is dominated by the transformations of its three functional groups. The iodine atom, being an excellent leaving group, is particularly susceptible to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, coupling with a variety of aryl and heteroaryl boronic acids to yield substituted biphenyls.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 94 |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | WEB | High |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | WEB | High |

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(phenyl)benzoic acid (Representative)

This protocol is a general guideline based on established procedures for Suzuki-Miyaura couplings of aryl iodides.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This compound is an excellent substrate for this reaction, providing access to a variety of arylalkyne derivatives.

Catalytic Cycle of the Sonogashira Coupling:

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Quantitative Data for Sonogashira Coupling:

Similar to the Suzuki-Miyaura coupling, specific yield tables for this compound are not extensively documented in the readily available literature. The following table presents typical yields for Sonogashira couplings of related aryl iodides.

| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | High |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 96 |

| 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 80 |

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(phenylethynyl)benzoic acid (Representative)

This protocol is a general guideline based on established procedures for Sonogashira couplings of aryl iodides.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While direct evidence of this compound's involvement in specific signaling pathways was not found in the performed searches, its derivatives are of significant interest in drug discovery. The synthesis of novel hydrazones from iodobenzoic acids has shown promising antimicrobial and anticancer activities.[2][3] The core structure of this compound is a valuable scaffold for generating libraries of compounds for biological screening. The introduction of fluorine can enhance metabolic stability and binding affinity, while the cross-coupling reactions allow for the exploration of a wide chemical space.

Logical Relationship in Drug Discovery:

Caption: A logical workflow illustrating the use of this compound in a drug discovery program.

Conclusion